![molecular formula C18H12BrCl2N5O3 B2454813 2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide CAS No. 1052610-90-8](/img/structure/B2454813.png)

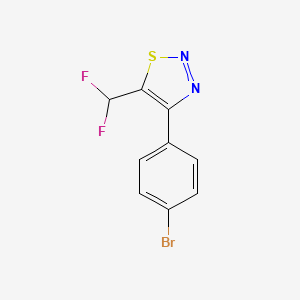

2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide” is a novel benzothiazole derivative bearing a 1,2,3-triazole . Benzothiazole derivatives are known for their wide range of biological activities, including anticancer properties . The 1,2,3-triazole unit is also known for its biological activity, including anticancer properties .

Synthesis Analysis

The synthesis of such compounds typically involves the use of chemicals obtained from suppliers such as Aldrich (Sigma-Aldrich, St. Louis, MO, USA) and Lancaster (Alfa Aesar, Johnson Matthey Company, Ward Hill, MA, USA), and the reactions are monitored by TLC performed on silica gel glass plates containing 60 F-254 . The molecular structures of the products are confirmed by 1H and 13C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by 1H and 13C NMR, and mass spectral data . The 1,2,3-triazole unit is a significant part of the molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are monitored by TLC . The exact chemical reactions for this specific compound are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Materials Science and Organic Electronics

The unique structure of 1,2,3,4,5,6-Hexakis (4-bromophenyl)benzene makes it an interesting candidate for materials science. Researchers have explored its potential as a building block for organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs). Its π-conjugated system and electron-rich bromine substituents contribute to its electronic properties, which can be harnessed for designing efficient optoelectronic devices .

Drug Discovery and Medicinal Chemistry

The compound’s intricate fused-ring system and halogen substituents offer opportunities for drug development. Medicinal chemists investigate its interactions with biological targets, aiming to design novel pharmaceuticals. Its structural motifs may serve as scaffolds for antiviral, anticancer, or anti-inflammatory agents. Computational studies and in vitro assays are essential to explore its binding affinity and selectivity .

Photophysical Properties and Luminescent Materials

1,2,3,4,5,6-Hexakis (4-bromophenyl)benzene exhibits intriguing photophysical behavior. Researchers have synthesized derivatives with luminescent properties, making them useful in organic light-emitting diodes (OLEDs) and fluorescent sensors. The bromine atoms enhance the emission properties, leading to potential applications in displays and chemical sensing .

Supramolecular Chemistry and Crystal Engineering

Supramolecular assemblies play a crucial role in designing functional materials. Researchers explore the self-assembly behavior of 1,2,3,4,5,6-Hexakis (4-bromophenyl)benzene in the solid state. Its ability to form non-covalent interactions, such as π-π stacking and halogen bonding, contributes to crystal engineering. These insights aid in creating porous materials, molecular sieves, and host-guest systems .

Catalysis and Metal-Organic Frameworks (MOFs)

Functionalized benzene derivatives can serve as ligands in MOFs. Researchers have investigated the coordination chemistry of 1,2,3,4,5,6-Hexakis (4-bromophenyl)benzene with metal ions. These MOFs exhibit tunable porosity, catalytic activity, and gas adsorption properties. Potential applications include heterogeneous catalysis and gas separation .

Photocatalysis and Energy Conversion

The compound’s π-conjugated system and bromine substituents make it an interesting candidate for photocatalytic applications. Researchers explore its potential in water splitting, CO₂ reduction, and organic transformations under visible light. By harnessing its photoactivity, it could contribute to sustainable energy conversion and environmental remediation .

An Efficient Synthesis of Naphtho[2,3-b]furan-4,9-diones via Visible-Light-Promoted Oxidative Cyclization. Read more The Royal Society of Chemistry. Read more

Wirkmechanismus

Mode of Action

The presence of the 1,2,3-triazole ring in its structure suggests that it might interact with its targets via hydrogen bonding, dipole-dipole interactions, and van der waals forces .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing a 1,2,3-triazole ring have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .

Zukünftige Richtungen

The future directions for this compound could involve further investigation of its anticancer activity towards various human cell lines . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Therefore, the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases could be a potential future direction .

Eigenschaften

IUPAC Name |

2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrCl2N5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-13-6-3-10(20)7-12(13)21/h1-7,15-16H,8H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKVGILEUXTYKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrCl2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2454730.png)

![N-(3,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2454731.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2454732.png)

![2-(3-Bromophenyl)-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]cyclopropane-1-carboxamide](/img/structure/B2454733.png)

![3-[[2-(6-Methoxy-3-benzofuranyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B2454734.png)

![6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2454735.png)

![11-(2-Cyclopropylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2454738.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-4-[4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2454739.png)

![5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2454741.png)

![2-(cyclopropanecarbonylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2454743.png)

![6-(2,4-Dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2454745.png)

![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2454748.png)